molecular formula C16H18O3 B2529316 2-(4-(Benzyloxy)phenyl)propane-1,3-diol CAS No. 155062-29-6

2-(4-(Benzyloxy)phenyl)propane-1,3-diol

Cat. No. B2529316
CAS RN: 155062-29-6
M. Wt: 258.317
InChI Key: ZBZPRBDFDOSTDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the creation of complex molecules with specific functional groups that can exhibit unique behaviors, such as ferroelectric liquid-crystal behavior in the case of (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates . The synthesis of these compounds is a multi-step process that requires careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-(Benzyloxy)phenyl)propane-1,3-diol" has been characterized using techniques such as X-ray single crystal diffraction . These studies reveal the presence of intramolecular hydrogen bonds and the conformation of the molecules in the solid phase. For example, the crystal structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one shows NH-tautomerism stabilized by hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions of related compounds can be complex and varied. For instance, the alcoholysis of 4-propenyl-1,3-dioxane leads to the formation of different reaction products without the detection of the diols themselves, indicating a bypass of the expected reaction path . This suggests that the reactivity of the compound "this compound" could also involve unexpected pathways or intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The ESR studies of the 4-phenyl-1,3-dioxane anion provide information on the conformation and restricted rotation of the molecule, which can affect its physical properties such as solubility and melting point . Additionally, the mesomorphic behavior of certain synthesized compounds indicates their potential application in liquid crystal technology .

Scientific Research Applications

Polymer Characterization and Curing

A difunctional 1,3-benzoxazine compound derived from bisphenol-A, aniline, and formaldehyde was synthesized and characterized using NMR spectroscopy. This study focused on the curing process of the benzoxazine, a related compound, indicating the potential of "2-(4-(Benzyloxy)phenyl)propane-1,3-diol" in developing advanced polymer materials with specific thermal and mechanical properties (Russell et al., 1998).

Advanced Optical Materials

Research on azo polymers for reversible optical storage revealed the synthesis of related compounds and their copolymerization, demonstrating the potential of using "this compound" derivatives in the development of materials with photoinducible birefringence. This could lead to applications in optical data storage and photonic devices (Meng et al., 1996).

Environmental Bioremediation

The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to "this compound," highlights the potential for enzymatic degradation of environmental pollutants. This research demonstrates the effectiveness of using laccase within a reverse micelle system to degrade hydrophobic phenolic pollutants, suggesting a pathway for mitigating the environmental impact of related compounds (Chhaya & Gupte, 2013).

Material Synthesis and Characterization

The hydrogenation of related dioxane compounds to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol was studied, showcasing the chemical transformations possible with "this compound" and its derivatives. This research can inform the synthesis of novel compounds and materials with specific functionalities (Paczkowski & Hölderich, 1997).

Liquid-Crystalline Behavior

Studies on the thermal behavior of 3-phenyloxy substituted propane-1,2-diol derivatives have revealed their potential in forming thermotropic and lyotropic liquid-crystalline phases. This suggests that "this compound" could be used to design new liquid-crystalline materials with adjustable properties for displays and electronic devices (Tschierske et al., 1991).

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZPRBDFDOSTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl 2-(4-(benzyloxy)phenyl)malonate (20 gm, 0.0585 mole) in ethanol (200 ml) was added sodium borohydride (17.4 gm, 0.4678 mole) in portions at 0° C. and the reaction mixture was stirred for 4 hrs at 30° C. The reaction mixture was poured into ice cold water, acidified with conc. HCl and extracted with ethyl acetate. The organic extract was successively washed with water & brine, dried over sodium sulfate and concentrated under reduced pressure to provide 14.5 gm of product as white solid.
Quantity
20 g
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reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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